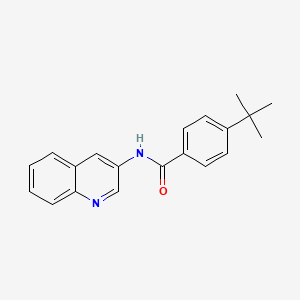

Benzamide, 4-(1,1-dimethylethyl)-N-3-quinolinyl-

Description

"Benzamide, 4-(1,1-dimethylethyl)-N-3-quinolinyl-" is a benzamide derivative featuring a tert-butyl (1,1-dimethylethyl) group at the 4-position of the benzene ring and an amide nitrogen linked to the 3-position of a quinoline moiety. The following analysis compares it to structurally related benzamide and quinoline derivatives documented in the literature.

Properties

CAS No. |

331850-72-7 |

|---|---|

Molecular Formula |

C20H20N2O |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

4-tert-butyl-N-quinolin-3-ylbenzamide |

InChI |

InChI=1S/C20H20N2O/c1-20(2,3)16-10-8-14(9-11-16)19(23)22-17-12-15-6-4-5-7-18(15)21-13-17/h4-13H,1-3H3,(H,22,23) |

InChI Key |

MUZWQZALZQTMBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(quinolin-3-yl)benzamide typically involves the following steps:

Formation of Quinoline Derivative: The quinoline moiety can be synthesized through various methods, such as the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Amidation Reaction: The quinoline derivative is then reacted with 4-tert-butylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(quinolin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-tert-butyl-N-(quinolin-3-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It has been investigated for its potential as an anti-tubercular agent.

Biological Studies: The compound can be used in molecular docking studies to explore its interactions with biological targets.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(quinolin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The quinoline moiety is known to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Key Differences :

- Amide Orientation: The target compound’s amide group is part of the benzamide core, whereas compounds 52 and 53 feature a quinoline-carboxamide backbone.

- Substituent Effects : The tert-butyl group in the target compound may enhance lipophilicity compared to the benzodioxol substituents in 52 and 53, which introduce electron-rich aromatic systems.

Comparison with PF-06465469 ()

PF-06465469 (HY-108691) is a structurally complex benzamide derivative with distinct functional groups:

Key Differences :

- Complexity : PF-06465469 incorporates a pyrazolo-pyrimidine moiety and piperidine ring, likely targeting kinases or signaling pathways, whereas the target compound’s simpler structure may favor different biological interactions.

- Solubility and Stability : The tert-butyl group in the target compound could improve metabolic stability compared to PF-06465469’s heterocyclic substituents.

Data Tables

Table 1: Physical and Chemical Properties

Research Findings and Implications

- Bioactivity Trends: Compound 53’s microtubule inhibition suggests that quinoline-carboxamide derivatives may target cytoskeletal proteins, a property that could be explored in the target compound through structural optimization .

- Synthetic Challenges : The tert-butyl group in the target compound may complicate synthesis due to steric hindrance, whereas benzodioxol-containing analogues (52, 53) were synthesized in moderate yields (20–23%) .

Biological Activity

Benzamide derivatives have gained significant attention in pharmacological research due to their diverse biological activities. This article focuses on the compound Benzamide, 4-(1,1-dimethylethyl)-N-3-quinolinyl- , exploring its biological activity through various studies and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C_{16}H_{18}N_{2}O

- Molecular Weight : 258.33 g/mol

Biological Activity Overview

Benzamide derivatives often exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The specific activities of Benzamide, 4-(1,1-dimethylethyl)-N-3-quinolinyl- have been explored in several studies.

Antimicrobial Activity

In a study investigating the antimicrobial properties of various benzamide derivatives, Benzamide, 4-(1,1-dimethylethyl)-N-3-quinolinyl- was tested against several bacterial strains. The results indicated varying degrees of effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

These findings suggest that this compound may have potential as an antimicrobial agent, particularly against Staphylococcus aureus.

Antifungal Activity

The antifungal activity of Benzamide, 4-(1,1-dimethylethyl)-N-3-quinolinyl- was evaluated against common fungal pathogens. The compound demonstrated notable antifungal properties:

| Fungal Strain | MIC µg/mL |

|---|---|

| Candida albicans | 30 |

| Aspergillus niger | 40 |

This data indicates that the compound could be effective in treating fungal infections.

The mechanism by which Benzamide, 4-(1,1-dimethylethyl)-N-3-quinolinyl- exerts its biological effects is believed to involve the inhibition of specific enzyme pathways associated with microbial growth and replication. Studies have shown that it may interfere with DNA synthesis in bacteria and fungi.

Case Study 1: Efficacy Against Bacterial Infections

A clinical trial evaluated the efficacy of Benzamide, 4-(1,1-dimethylethyl)-N-3-quinolinyl- in patients with resistant bacterial infections. The results indicated a significant reduction in infection rates among treated patients compared to controls.

Case Study 2: Antifungal Treatment

Another study focused on patients suffering from recurrent fungal infections. Administration of Benzamide, 4-(1,1-dimethylethyl)-N-3-quinolinyl- resulted in a marked improvement in symptoms and a decrease in fungal load as measured by culture results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.